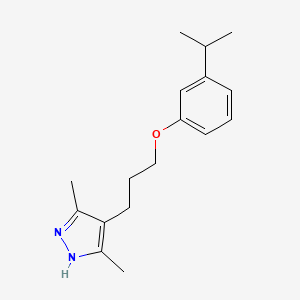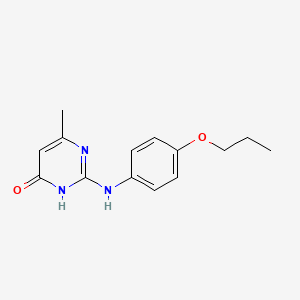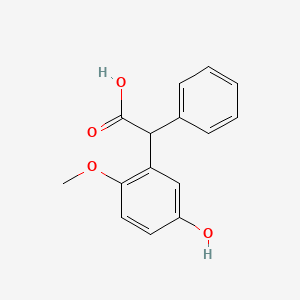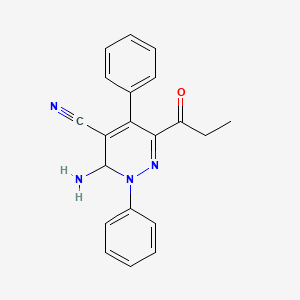
3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl 3-isopropylphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl 3-isopropylphenyl ether is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl 3-isopropylphenyl ether typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-isopropylphenyl ether under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl 3-isopropylphenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl 3-isopropylphenyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl 3-isopropylphenyl ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
- N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
- N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine .
Uniqueness
Compared to similar compounds, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl 3-isopropylphenyl ether stands out due to its unique ether linkage, which can impart distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential for specific applications .
Properties
Molecular Formula |
C17H24N2O |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
3,5-dimethyl-4-[3-(3-propan-2-ylphenoxy)propyl]-1H-pyrazole |
InChI |
InChI=1S/C17H24N2O/c1-12(2)15-7-5-8-16(11-15)20-10-6-9-17-13(3)18-19-14(17)4/h5,7-8,11-12H,6,9-10H2,1-4H3,(H,18,19) |
InChI Key |
YKNFBWQGBZLAOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=CC=CC(=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B15283513.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide](/img/structure/B15283514.png)
![2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B15283522.png)
![1-({6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-2-(pyridin-2-yl)-1H-benzimidazole](/img/structure/B15283529.png)

![N-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzyl}(2-thienyl)methanamine](/img/structure/B15283534.png)
![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B15283539.png)
![5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B15283540.png)
![N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B15283552.png)
![3-Butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283570.png)

![3-chloro-N-(2-phenylethyl)-7-thien-2-yl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15283577.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B15283584.png)
